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Compound of Interest

Compound Name: 5-Chloro-2-methoxynicotinic acid

Cat. No.: B1353056 Get Quote

In the landscape of modern drug discovery and materials science, heterocyclic compounds

form the bedrock of molecular innovation. Among these, substituted pyridines are of paramount

importance due to their prevalence in a vast array of bioactive molecules. 5-Chloro-2-
methoxynicotinic acid is a particularly valuable building block, offering three distinct points for

chemical modification: a carboxylic acid for amide or ester formation, a chloro group for cross-

coupling reactions, and a methoxy group that influences the electronic properties of the

pyridine ring.

This guide provides a comprehensive overview of the experimental procedures for leveraging

the reactivity of 5-Chloro-2-methoxynicotinic acid. We move beyond simple step-by-step

instructions to explore the underlying principles of carboxylic acid activation and delve into

robust protocols for amide and ester bond formation. Furthermore, we will touch upon

advanced cross-coupling strategies that unlock the full synthetic potential of this versatile

intermediate. The methodologies detailed herein are designed for researchers, medicinal

chemists, and process development scientists seeking to efficiently and reliably incorporate this

scaffold into their synthetic targets.

Physicochemical Properties & Safety
Considerations
A thorough understanding of a reagent's properties and hazards is the foundation of safe and

successful experimentation.
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Property Value Reference

CAS Number 54916-65-3 [1][2]

Molecular Formula C₇H₆ClNO₃ [2]

Molecular Weight 187.58 g/mol [2]

Appearance
White to off-white crystalline

powder
Visual Inspection

Melting Point 165 - 168 °C

Safety Profile: 5-Chloro-2-methoxynicotinic acid is classified as harmful and an irritant.[1]

H302: Harmful if swallowed.[1]

H315: Causes skin irritation.[1]

H319: Causes serious eye irritation.[1]

H332: Harmful if inhaled.[1]

Handling Precautions: Always handle this compound in a well-ventilated fume hood.[3] Wear

appropriate Personal Protective Equipment (PPE), including safety goggles with side-shields,

chemical-resistant gloves, and a lab coat.[3] Avoid inhalation of dust and prevent contact with

skin and eyes.[3] In case of accidental exposure, follow the specific first-aid measures outlined

in the Safety Data Sheet (SDS).[4]

Part 1: The Cornerstone of Coupling - Carboxylic
Acid Activation
The direct condensation of a carboxylic acid and an amine or alcohol is generally unfeasible

under standard conditions. The acidic proton of the carboxylic acid and the basic nature of the

amine lead to a competing and rapid acid-base reaction, forming a non-reactive carboxylate

salt. Therefore, the central principle of amide and ester synthesis from a carboxylic acid is

activation.[5][6] This involves converting the hydroxyl group of the carboxylic acid into a better
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leaving group, rendering the carbonyl carbon significantly more electrophilic and susceptible to

nucleophilic attack by an amine or alcohol.[6]

Activation Step

Coupling Step

Carboxylic Acid
(5-Chloro-2-methoxynicotinic acid)

Activated Intermediate
(e.g., O-acylisourea, Active Ester)

 Activation

Coupling Reagent
(e.g., EDC, HATU, DCC)

Coupled Product
(Amide or Ester)

Nucleophile
(Amine or Alcohol)

 Nucleophilic Attack

General workflow for carboxylic acid coupling.
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Caption: General workflow for carboxylic acid coupling.

Numerous reagents have been developed for this purpose, broadly categorized into

carbodiimides, phosphonium salts, and aminium/uronium salts.[5][7][8] The choice of coupling

reagent is critical and depends on factors such as substrate complexity, desired reaction rate,

and the need to suppress side reactions like racemization in chiral substrates.[7][8]

Part 2: Protocol for Amide Bond Formation
(Amidation)
Amide bonds are a cornerstone of medicinal chemistry, forming the backbone of peptides and

appearing in a vast number of blockbuster drugs.[9] The following protocol details a robust and

widely used method for coupling 5-Chloro-2-methoxynicotinic acid with a primary or
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secondary amine using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction

with an additive, 1-Hydroxybenzotriazole (HOBt).

Causality of Reagent Choice:

EDC: A water-soluble carbodiimide. Its primary advantage is that the urea byproduct is also

water-soluble, simplifying purification via aqueous workup, unlike the insoluble byproduct

formed from Dicyclohexylcarbodiimide (DCC).[7]

HOBt: This additive serves a dual purpose. It reacts with the highly reactive O-acylisourea

intermediate formed from EDC to generate a more stable, yet still highly reactive, HOBt-

active ester.[9][10] This strategy minimizes side reactions and, crucially for chiral amines,

significantly suppresses racemization.[7][8]

Base (e.g., DIPEA or Et₃N): A non-nucleophilic organic base is required to neutralize the

HOBt and the amine salt (if the amine is provided as a hydrochloride salt), ensuring the

amine is in its free-base form for nucleophilic attack.[6][8]

R-COOH

O-Acylisourea
Intermediate

EDC

HOBt Active Ester

Amide Product
 Direct (minor)

HOBt

 Regenerated

R'-NH₂

EDC-Urea
(Byproduct)

Mechanism of EDC/HOBt mediated amidation.
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Caption: Mechanism of EDC/HOBt mediated amidation.

Detailed Protocol: EDC/HOBt-Mediated Amidation
Materials & Reagents:
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Reagent Molar Eq. MW ( g/mol )
Amount (1 mmol
scale)

5-Chloro-2-

methoxynicotinic acid
1.0 187.58 187.6 mg

Amine (R-NH₂) 1.1 - Varies

EDC·HCl 1.2 191.70 230.0 mg

HOBt (anhydrous) 1.2 135.13 162.2 mg

DIPEA (N,N-

Diisopropylethylamine

)

2.5 129.24 434 µL

Anhydrous Solvent

(DMF or DCM)
- - 5-10 mL

Procedure:

Reaction Setup: To a clean, dry, nitrogen-flushed round-bottom flask equipped with a

magnetic stir bar, add 5-Chloro-2-methoxynicotinic acid (1.0 eq).

Dissolution: Add the anhydrous solvent (e.g., DMF, 5 mL) and stir until the acid is fully

dissolved.

Reagent Addition: Add HOBt (1.2 eq), the desired amine (1.1 eq), and DIPEA (2.5 eq). Stir

the mixture for 5 minutes at room temperature.

Activation: Cool the reaction mixture to 0 °C in an ice bath. Add EDC·HCl (1.2 eq) portion-

wise over 5 minutes. A slight exotherm may be observed.

Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for

4-16 hours.

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid

Chromatography-Mass Spectrometry (LC-MS) until the starting acid is consumed.
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Workup:

Once complete, dilute the reaction mixture with ethyl acetate (20 mL).

Wash the organic layer sequentially with 5% aqueous HCl (2 x 15 mL), saturated aqueous

NaHCO₃ (2 x 15 mL), and brine (1 x 15 mL).

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure.

Purify the resulting crude product by flash column chromatography on silica gel using an

appropriate solvent system (e.g., hexanes/ethyl acetate gradient) to yield the pure amide.

Troubleshooting Guide
Problem Potential Cause(s) Suggested Solution(s)

Low or No Conversion

Inactive coupling reagent

(hydrolyzed EDC); Insufficient

base; Poorly soluble starting

material.

Use fresh EDC from a sealed

container; Ensure amine is in

free-base form (add more base

if starting from HCl salt); Try a

more polar solvent like DMF.

Formation of Side Products

Reaction of excess EDC with

the amine; Racemization (if

applicable).

Add EDC last and at 0 °C;

Ensure HOBt is used;

Consider alternative reagents

like HATU or PyBOP which are

known for low racemization.[7]

Difficult Purification
Water-soluble EDC-urea

byproduct not fully removed.

Perform all aqueous washes

thoroughly. An additional wash

with dilute acid can help

protonate and solubilize any

remaining urea.

Part 3: Protocol for Ester Bond Formation
(Esterification)
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The synthesis of esters from 5-Chloro-2-methoxynicotinic acid is crucial for modulating

properties like solubility and cell permeability, or for creating prodrugs. While Fischer

esterification (using a strong acid catalyst and excess alcohol) is a classic method, it often

requires harsh conditions that are incompatible with sensitive functional groups.[11][12] A

milder and more versatile approach is the Steglich esterification.[11]

Causality of Reagent Choice:

DCC/EDC: Similar to amidation, a carbodiimide is used for activation.

DMAP (4-Dimethylaminopyridine): This is a highly effective acylation catalyst.[9] It reacts

with the O-acylisourea intermediate to form a highly reactive N-acylpyridinium species, which

is then readily attacked by the alcohol. DMAP is significantly more effective than the alcohol

alone in trapping the activated intermediate.[9]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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